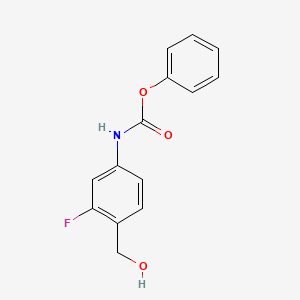

Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate

CAS No.:

Cat. No.: VC13748315

Molecular Formula: C14H12FNO3

Molecular Weight: 261.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12FNO3 |

|---|---|

| Molecular Weight | 261.25 g/mol |

| IUPAC Name | phenyl N-[3-fluoro-4-(hydroxymethyl)phenyl]carbamate |

| Standard InChI | InChI=1S/C14H12FNO3/c15-13-8-11(7-6-10(13)9-17)16-14(18)19-12-4-2-1-3-5-12/h1-8,17H,9H2,(H,16,18) |

| Standard InChI Key | PRQOVURDJJEVDG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)CO)F |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)CO)F |

Introduction

Structural and Molecular Characteristics

Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate belongs to the carbamate class, featuring a phenyl core modified at the 3- and 4-positions with fluorine and hydroxymethyl groups, respectively. The carbamate functional group () bridges the substituted phenyl ring to another phenyl group, creating a planar structure conducive to intermolecular interactions.

Molecular Properties

Key molecular parameters are summarized below:

| Property | Value |

|---|---|

| CAS Number | 1402585-33-4 |

| Molecular Formula | |

| Molecular Weight | 261.25 g/mol |

| IUPAC Name | Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate |

The fluorine atom enhances electronegativity and lipophilicity, while the hydroxymethyl group () contributes to hydrogen-bonding capabilities . These features influence solubility, metabolic stability, and binding affinity to biological targets.

Synthesis and Reaction Pathways

General Synthetic Strategy

The compound is typically synthesized via the reaction of phenolic derivatives with isocyanates. For example, phenyl isocyanate reacts with 3-fluoro-4-(hydroxymethyl)phenol under controlled conditions. A base such as triethylamine is often employed to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the isocyanate carbon .

Optimization Parameters:

-

Temperature: 0–25°C to minimize side reactions.

-

Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.

Case Study: Synthesis of Analogous Carbamates

A related compound, phenyl tert-butylcarbamate (2c), was synthesized by reacting tert-butylamine with phenyl chloroformate. NMR analysis confirmed the structure with a singlet at 1.29 ppm for the tert-butyl group and aromatic protons between 7.07–7.37 ppm . This methodology can be adapted for the target compound by substituting the amine component.

Challenges in Synthesis

The hydroxymethyl group introduces steric hindrance, necessitating precise stoichiometry to avoid oligomerization. Additionally, the fluorine atom’s electron-withdrawing effect may slow reaction rates, requiring elevated temperatures in some cases .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for phenyl carbamates typically show:

-

A broad singlet at 5.33 ppm for the carbamate NH proton.

-

A doublet at 4.41 ppm ( Hz) for the hydroxymethyl group.

NMR reveals carbonyl carbons at 154–159 ppm and fluorinated aromatic carbons at 159.35 ppm ( Hz) .

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of the compound’s sodium adduct () confirms the molecular weight with an exact mass of 284.0803 Da.

Stability and Reactivity

Thermal and Chemical Stability

Phenyl carbamates demonstrate remarkable stability under basic conditions. For instance, -disubstituted phenylcarbamates remain intact even in concentrated sodium hydroxide at 80°C . This stability is attributed to resonance stabilization of the carbamate group and the electron-withdrawing fluorine atom.

Reactivity with Amines

The compound reacts selectively with primary amines to form unsymmetrical ureas. For example, benzylamine reacts with the carbamate to yield phenyl (2-(3-benzylureido)ethyl)(ethyl)carbamate (3ke), confirmed by NMR and HRMS .

Applications in Scientific Research

Medicinal Chemistry

The hydroxymethyl group enhances hydrogen bonding with enzyme active sites, making the compound a candidate for protease inhibitors. Fluorine’s role in improving blood-brain barrier permeability suggests potential in neuropharmacology .

Materials Science

Carbamates serve as protective groups in polymer synthesis. The compound’s stability under acidic conditions enables its use in photoresist formulations .

Comparative Analysis with Analogous Compounds

The target compound’s hydroxymethyl group offers superior hydrogen-bonding capacity compared to morpholine or tert-butyl derivatives, favoring interactions with polar biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume